3-[(3-Nitropyridin-2-yl)amino]benzamide
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Overview
Description
3-[(3-Nitropyridin-2-yl)amino]benzamide is a chemical compound with the molecular formula C12H10N4O3 It is characterized by the presence of a nitropyridine group attached to an aminobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitropyridin-2-yl)amino]benzamide typically involves the reaction of 3-nitropyridine-2-amine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitropyridin-2-yl)amino]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 3-[(3-Aminopyridin-2-yl)amino]benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed
Scientific Research Applications
3-[(3-Nitropyridin-2-yl)amino]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)benzamide: Similar structure but lacks the nitro group, which may result in different biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have been studied for their anti-tubercular activity.
Uniqueness
3-[(3-Nitropyridin-2-yl)amino]benzamide is unique due to the presence of both nitropyridine and aminobenzamide groups, which confer distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c13-11(17)8-3-1-4-9(7-8)15-12-10(16(18)19)5-2-6-14-12/h1-7H,(H2,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHWLDEQHXIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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